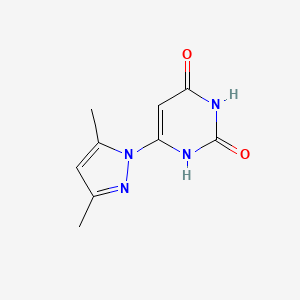![molecular formula C12H16N2OS2 B5499368 N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide](/img/structure/B5499368.png)
N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide, also known as DTAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DTAA is a derivative of acrylamide and has a unique molecular structure that makes it a promising candidate for further research.
Wirkmechanismus
N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide has a unique molecular structure that allows it to interact with various biological molecules. N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide can form covalent bonds with thiol groups in proteins, which can lead to changes in protein structure and function. N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide has also been shown to interact with DNA, leading to changes in DNA structure and function.
Biochemical and Physiological Effects:
N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide can inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide has several advantages for use in lab experiments, including its ease of synthesis and its potential applications in various fields. However, N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide also has some limitations, including its toxicity and potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide. One area of research is the development of new methods for the synthesis of N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide and its derivatives. Another area of research is the investigation of the potential applications of N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide in organic electronics and photodynamic therapy. Additionally, further research is needed to understand the mechanism of action of N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide and its effects on biological molecules.
Synthesemethoden
N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide can be synthesized using various methods, including the reaction of diethylamine with carbon disulfide followed by the reaction of the resulting product with 2-thiophenecarboxaldehyde. Another method involves the reaction of 2-thiophenecarboxaldehyde with diethylamine followed by the reaction of the resulting product with carbon disulfide. Both methods result in the formation of N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide has been extensively studied in scientific research due to its potential applications in various fields. One of the most significant applications of N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide is in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors. N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide has also been studied for its potential use as a photosensitizer in photodynamic therapy, which is a cancer treatment that uses light to activate a photosensitizing agent to kill cancer cells.
Eigenschaften
IUPAC Name |
(E)-N-(diethylcarbamothioyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS2/c1-3-14(4-2)12(16)13-11(15)8-7-10-6-5-9-17-10/h5-9H,3-4H2,1-2H3,(H,13,15,16)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGLLMYYGNXANB-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)NC(=O)C=CC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=S)NC(=O)/C=C/C1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(diethylcarbamothioyl)-3-thiophen-2-ylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-9-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5499290.png)
![2'-cyano-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5499296.png)
![2-[3-(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)-3-oxopropyl]phenol](/img/structure/B5499302.png)
![3-[5-(3,4-dichlorophenyl)-2-furyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5499330.png)
![2-methyl-N-[3-(4-morpholinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B5499351.png)
![N'-[1-(4-ethoxyphenyl)ethylidene]hexanohydrazide](/img/structure/B5499355.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-6-methoxyhexanamide](/img/structure/B5499358.png)
![N-(2-chlorophenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea](/img/structure/B5499360.png)
![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B5499375.png)
![N-isopropyl-2-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propanamide](/img/structure/B5499382.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B5499384.png)
![9-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5499387.png)
